5-((4,5-dichloro-1H-imidazol-1-yl)methyl)-3-(furan-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4,5-dichloro-1H-imidazol-1-yl)methyl)-3-(furan-2-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4,5-dichloro-1H-imidazol-1-yl)methyl)-3-(furan-2-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Imidazole Derivative: The starting material, 4,5-dichloroimidazole, is reacted with a suitable alkylating agent to introduce the methyl group.
Formation of the Oxadiazole Ring: The intermediate is then reacted with a furan-2-carboxylic acid derivative under cyclization conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions may target the oxadiazole ring or the imidazole moiety.
Substitution: Halogen atoms in the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Antimicrobial Activity: Potential use as an antimicrobial agent.
Drug Development: Studied for its potential as a lead compound in drug discovery.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Polymer Science: Use in the synthesis of polymers with specific characteristics.
Mechanism of Action
The mechanism of action of 5-((4,5-dichloro-1H-imidazol-1-yl)methyl)-3-(furan-2-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-oxadiazole
- 5-(4-bromophenyl)-3-(furan-2-yl)-1,2,4-oxadiazole
Uniqueness
The presence of the dichloroimidazole moiety in 5-((4,5-dichloro-1H-imidazol-1-yl)methyl)-3-(furan-2-yl)-1,2,4-oxadiazole may confer unique properties such as enhanced biological activity or specific interactions with molecular targets.
Properties
IUPAC Name |
5-[(4,5-dichloroimidazol-1-yl)methyl]-3-(furan-2-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N4O2/c11-8-9(12)16(5-13-8)4-7-14-10(15-18-7)6-2-1-3-17-6/h1-3,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNBCYNORZQHKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)CN3C=NC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.